molecular formula C30H34N4O6S B12384605 TGF-|A1/Smad3-IN-1

TGF-|A1/Smad3-IN-1

Cat. No.: B12384605
M. Wt: 578.7 g/mol
InChI Key: WXDMCDZYYMOWDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TGF-|A1/Smad3-IN-1 is a small molecule inhibitor that targets the transforming growth factor beta 1 (TGF-β1) and Smad3 signaling pathway. This pathway plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of TGF-β1/Smad3 signaling is associated with several diseases, including cancer, fibrosis, and inflammatory conditions .

Preparation Methods

The synthesis of TGF-|A1/Smad3-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically includes:

Chemical Reactions Analysis

TGF-|A1/Smad3-IN-1 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another in the compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

TGF-|A1/Smad3-IN-1 has several scientific research applications, including:

Mechanism of Action

TGF-|A1/Smad3-IN-1 exerts its effects by inhibiting the TGF-β1/Smad3 signaling pathway. This pathway involves the binding of TGF-β1 to its receptors, leading to the phosphorylation and activation of Smad3. Activated Smad3 then translocates to the nucleus, where it regulates the transcription of target genes. This compound inhibits this pathway by preventing the phosphorylation and activation of Smad3, thereby blocking the downstream signaling events .

Comparison with Similar Compounds

TGF-|A1/Smad3-IN-1 is unique in its ability to specifically target the TGF-β1/Smad3 signaling pathway. Similar compounds include:

    SB-431542: A selective inhibitor of TGF-β type I receptor kinase.

    LY2109761: A dual inhibitor of TGF-β type I and type II receptors.

    Galunisertib: A selective inhibitor of TGF-β receptor I kinase.

Compared to these compounds, this compound offers a more targeted approach to inhibiting the TGF-β1/Smad3 signaling pathway, making it a valuable tool in scientific research .

Properties

Molecular Formula

C30H34N4O6S

Molecular Weight

578.7 g/mol

IUPAC Name

ethanesulfonic acid;methyl 2-hydroxy-3-[N-[4-(4-methylpiperazin-1-yl)phenyl]-C-phenylcarbonimidoyl]-1H-indole-6-carboxylate

InChI

InChI=1S/C28H28N4O3.C2H6O3S/c1-31-14-16-32(17-15-31)22-11-9-21(10-12-22)29-26(19-6-4-3-5-7-19)25-23-13-8-20(28(34)35-2)18-24(23)30-27(25)33;1-2-6(3,4)5/h3-13,18,30,33H,14-17H2,1-2H3;2H2,1H3,(H,3,4,5)

InChI Key

WXDMCDZYYMOWDT-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CN1CCN(CC1)C2=CC=C(C=C2)N=C(C3=CC=CC=C3)C4=C(NC5=C4C=CC(=C5)C(=O)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.